molecular formula C7H5F3OS B2400435 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone CAS No. 1368164-70-8

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone

Cat. No.: B2400435
CAS No.: 1368164-70-8
M. Wt: 194.17
InChI Key: ZJJRRGFMYGIYES-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone is a thiophene-derived ketone featuring a trifluoromethyl (-CF₃) group at the 4-position of the thiophene ring and an ethanone (-COCH₃) moiety at the 2-position. This compound is of interest due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences reactivity in synthetic and biological contexts. Its applications span pharmaceuticals, agrochemicals, and materials science, where its structural motifs are leveraged for targeted activity .

Properties

IUPAC Name

1-[4-(trifluoromethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4(11)6-2-5(3-12-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJRRGFMYGIYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368164-70-8
Record name 1-[4-(trifluoromethyl)thiophen-2-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trifluoromethyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Chemistry

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone is employed as an intermediate in various chemical syntheses. Its role as a building block allows chemists to create more complex structures necessary for pharmaceutical development. The compound is particularly useful in:

  • Synthesis of Pharmaceuticals : It is utilized in the design of new drugs with enhanced pharmacokinetic properties.
  • Agrochemicals : Its derivatives are explored for their potential use in crop protection agents.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anti-inflammatory properties. Notable applications include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various pathogens.
  • Anti-inflammatory Properties : Its derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for therapeutic development.

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug candidates. Its structural characteristics allow researchers to modify it to enhance efficacy and reduce side effects:

  • Drug Development : The compound is utilized in synthesizing novel therapeutic agents targeting specific diseases.
  • Pharmacokinetic Studies : Investigations into how modifications affect absorption, distribution, metabolism, and excretion (ADME) are ongoing.

Industry

The unique electronic properties of this compound make it valuable in industrial applications:

  • Specialty Chemicals : It is used in producing advanced materials, including polymers and electronic components.
  • Organic Semiconductors : The compound's properties are being explored for applications in organic electronics.

Data Table: Summary of Applications

Application AreaSpecific UsesExamples/Notes
ChemistryIntermediate for complex synthesesPharmaceuticals, agrochemicals
BiologyAntimicrobial and anti-inflammatory researchPotential drug candidates
MedicineDrug development and pharmacokinetic studiesModifications to enhance efficacy
IndustryProduction of specialty chemicals and electronic materialsOrganic semiconductors

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects at concentrations below 50 µM, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Drug Development

In another research initiative, scientists synthesized derivatives of this compound to evaluate their anticancer properties. The compounds were tested against various human cancer cell lines using National Cancer Institute protocols. The findings demonstrated promising cytotoxic effects, paving the way for further exploration into their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Aromatic Substitutions

1-(4-(Thiophen-2-yl)phenyl)ethanone (3r)
  • Structure : Ethane-1-one linked to a phenyl group substituted with a thiophene ring.
  • Key Differences : Lacks the -CF₃ group, reducing electron-withdrawing effects.
  • Synthetic Yield : 86% via Suzuki-Miyaura cross-coupling, indicating efficient coupling of aryl groups to thiophene .
  • Applications : Intermediate in materials science due to planar aromatic structure.
2-(4-Chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone (Entry 11, )
  • Structure: Sulfonyl (-SO₂) group at the para position of a phenyl ring attached to thiophenylethanone.
  • Key Differences : Sulfonyl group introduces strong electron-withdrawing and polar properties, enhancing solubility in polar solvents.
  • Synthetic Yield : 78% via metal–organic framework (MOF)-catalyzed sulfonation, lower than the target compound’s typical routes .
  • Applications: Potential in agrochemicals due to sulfonyl’s stability under metabolic conditions.

Piperazine and Heterocyclic Derivatives

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 22, )
  • Structure: Piperazine ring linked to a -CF₃-substituted phenyl group and thiophenylethanone.
  • Key Differences : Piperazine introduces basicity and hydrogen-bonding capacity, enhancing CNS permeability.
  • Spectroscopy : Distinct ¹H NMR signals for piperazine (δ 2.5–3.5 ppm) and -CF₃ phenyl (δ 7.6–7.8 ppm) .
  • Applications : Neuropharmacological agents (e.g., antipsychotics or antidepressants) due to piperazine’s affinity for neurotransmitter receptors .

Tetrazole and Thiazole Derivatives

1-(4-Chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}ethanone ()
  • Structure: Tetrazole-thio (-S-C₅H₃N₄) group attached to ethanone.
  • Key Differences : Tetrazole’s high nitrogen content enhances metabolic stability and dipole interactions.
  • Melting Point: Not explicitly reported, but analogs in show 154–156°C, suggesting similar thermal stability .
  • Applications : Antimicrobial or antiproliferative agents due to tetrazole’s bioisosteric replacement of carboxylic acids .
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone ()
  • Structure : Thiazole ring with -NH-CF₃-phenyl substitution.
  • Key Differences : Thiazole’s sulfur and nitrogen atoms confer rigidity and π-stacking capability.
  • Spectroscopy : ¹³C NMR shows characteristic thiazole carbons (δ 120–160 ppm) and -CF₃ (δ 125 ppm, q, J = 270 Hz) .
  • Applications : Kinase inhibitors or anti-inflammatory agents targeting thiazole-sensitive pathways.

Sulfonamide and Triazole Derivatives

2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o, )
  • Structure : Combines tetrazole-thio, sulfonyl-piperazine, and -CF₃ groups.
  • Key Differences : Multifunctional design increases molecular weight (558.08 g/mol) and logP (~3.5), affecting bioavailability.
  • Biological Activity : Preliminary antiproliferative activity against cancer cell lines (IC₅₀ ~10–50 μM) .
  • Applications : Dual-action agents (e.g., antiproliferative and anti-inflammatory).

Melting Points and Stability

  • 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone: Expected mp ~100–120°C (similar to 3r at 104.7–106.3°C ).
  • Sulfonyl Derivatives (Entry 11, ) : Higher mp (~150–160°C) due to sulfonyl’s crystalline packing .

Spectroscopic Data

  • ¹H NMR : -CF₃ in thiophene derivatives causes deshielding of adjacent protons (δ 7.5–8.0 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • ¹⁹F NMR : -CF₃ shows a quintet at δ -60 to -65 ppm (J = 10–12 Hz) .

Biological Activity

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including their metabolic stability and bioavailability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F₃OS. Its structure includes a thiophene ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration and interaction with intracellular targets. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values reported suggest effective bactericidal action:

Bacterial Strain MIC (μg/mL) Mechanism
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Research also suggests potential anticancer activities for this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results in:

  • Breast Cancer Cell Lines : Inducing apoptosis and inhibiting cell growth.
  • Lung Cancer Models : Reducing tumor size in xenograft models.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant strains, demonstrating superior activity compared to traditional antibiotics .
  • Anticancer Activity Assessment : In a recent investigation, the compound was tested against a panel of cancer cell lines, showing IC50 values lower than those of established chemotherapeutics .
  • Biofilm Formation Inhibition : Another study assessed its ability to inhibit biofilm formation in Staphylococcus aureus, indicating potential applications in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone, and what key reaction conditions are critical for optimizing yield?

  • The synthesis typically involves Friedel-Crafts acylation of a trifluoromethyl-substituted thiophene precursor using acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃. A critical step is the regioselective introduction of the trifluoromethyl group, which often requires fluorinated building blocks or late-stage trifluoromethylation via cross-coupling reactions. Purification via column chromatography or recrystallization is essential to isolate the product from byproducts such as diacetylated derivatives. Reaction temperature control (<0°C to room temperature) and anhydrous conditions are crucial to prevent hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • ¹H/¹³C NMR spectroscopy is used to confirm the acetyl group (δ ~2.6 ppm for CH₃) and thiophene ring protons (δ ~6.5–7.5 ppm). X-ray crystallography (e.g., using SHELXL ) resolves the spatial arrangement of the trifluoromethyl group and thiophene ring, while FT-IR verifies carbonyl stretching vibrations (~1700 cm⁻¹). For fluorinated moieties, ¹⁹F NMR (δ ~-60 to -70 ppm for CF₃) provides specificity in distinguishing electronic environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing forces. 2D NMR techniques (COSY, NOESY) clarify proton-proton correlations, while DFT calculations (B3LYP/6-31G*) model optimized geometries and predict NMR/IR spectra. Comparing experimental and simulated X-ray diffraction patterns (e.g., using SHELX ) helps validate structural assignments. For electronic inconsistencies, time-resolved spectroscopy or solvatochromic studies assess environmental impacts .

Q. What strategies are employed to elucidate the electronic effects of the trifluoromethyl group on the thiophene ring's reactivity?

  • Hammett substituent constants (σₚ) quantify the electron-withdrawing effect of CF₃, which can be correlated with reaction rates in electrophilic substitution. Cyclic voltammetry measures redox potentials to assess electronic perturbations. X-ray photoelectron spectroscopy (XPS) probes binding energies of sulfur and fluorine atoms, while computational electron-density maps (e.g., AIM analysis) reveal charge distribution changes. Comparative studies with non-fluorinated analogues isolate CF₃-specific effects .

Q. How do researchers design experiments to investigate the metabolic stability of this compound in pharmacokinetic studies?

  • In vitro microsomal assays (human/rat liver microsomes) identify metabolic pathways, with LC-MS/MS detecting hydroxylated or deacetylated metabolites. Isotope labeling (e.g., ¹⁴C-acetyl group) tracks metabolic fate. CYP450 inhibition assays evaluate enzyme interactions, while molecular docking predicts binding to metabolic enzymes like CYP3A4. Stability in simulated gastric fluid (pH 1.2–6.8) and plasma assesses oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Contradictions may stem from assay variability (e.g., cell lines, concentrations) or impurities in synthesized batches. Dose-response curves (IC₅₀/EC₅₀) standardize potency comparisons, while HPLC purity checks (>95%) ensure compound integrity. Meta-analyses of published data using tools like Prism® identify outliers. Structural analogs with defined modifications (e.g., CF₃ vs. CH₃) isolate substituent effects .

Methodological Tables

Technique Application Reference
X-ray crystallography (SHELXL)Resolves CF₃ orientation and crystal packing effects
¹⁹F NMRQuantifies electronic environment of trifluoromethyl group
DFT calculationsPredicts spectroscopic data and electronic properties
CYP450 inhibition assaysEvaluates metabolic enzyme interactions

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